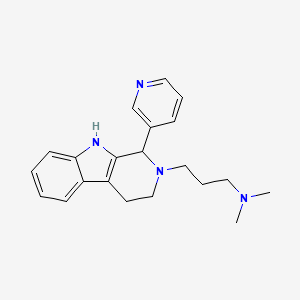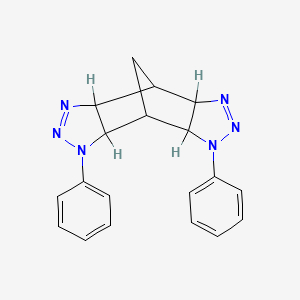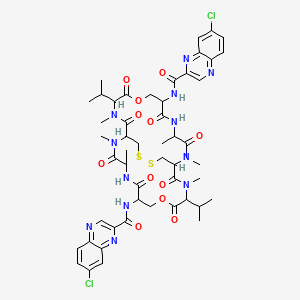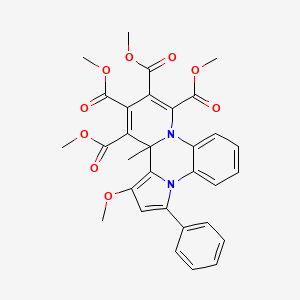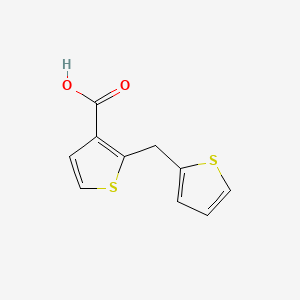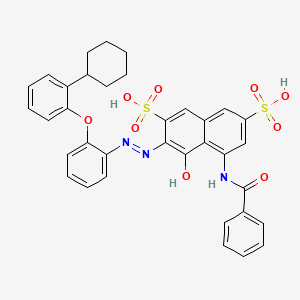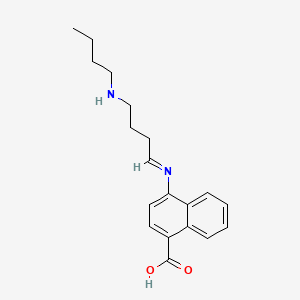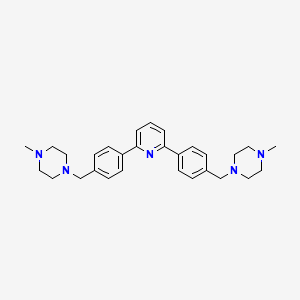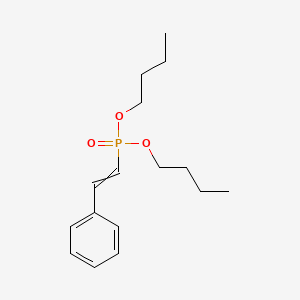
Dibutyl styrylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl styrylphosphonate: is an organic compound with the molecular formula C16H25O3P. It is a phosphonate ester that contains a styryl group, which is a vinyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutyl styrylphosphonate can be synthesized through the reaction of styrene with dibutyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The catalyst used can vary, but common choices include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Dibutyl styrylphosphonate can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions, where the styryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide.
Substitution: Substituted phosphonates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibutyl styrylphosphonate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of various phosphonate esters, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a substrate in enzymatic reactions. Its ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: The compound has potential applications in medicine, particularly in the development of drugs that target specific enzymes or receptors. Its phosphonate group can mimic phosphate groups in biological molecules, making it a valuable tool in drug design.
Industry: this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers. Its ability to enhance the thermal stability and flame resistance of materials makes it valuable in the manufacturing of various industrial products.
Wirkmechanismus
Molecular Targets and Pathways: Dibutyl styrylphosphonate exerts its effects by interacting with specific enzymes and receptors in biological systems. The phosphonate group can form strong bonds with metal ions, which are often present in the active sites of enzymes. This interaction can inhibit enzyme activity or alter the enzyme’s conformation, leading to changes in its function.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in signal transduction, energy metabolism, and DNA synthesis. By mimicking phosphate groups, this compound can interfere with the normal functioning of these pathways, leading to potential therapeutic effects.
Eigenschaften
CAS-Nummer |
4124-95-2 |
|---|---|
Molekularformel |
C16H25O3P |
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
2-dibutoxyphosphorylethenylbenzene |
InChI |
InChI=1S/C16H25O3P/c1-3-5-13-18-20(17,19-14-6-4-2)15-12-16-10-8-7-9-11-16/h7-12,15H,3-6,13-14H2,1-2H3 |
InChI-Schlüssel |
ZUPNFVVGFGXAQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C=CC1=CC=CC=C1)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


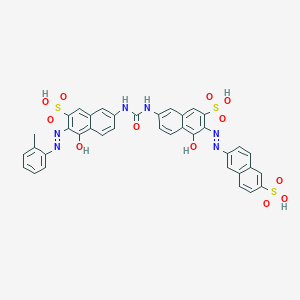
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
